2-(oxan-4-yl)propanal
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Overview
Description
2-(Oxan-4-yl)propanal is an organic compound that features a six-membered oxane ring attached to a propanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxan-4-yl)propanal typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a hydroxy aldehyde under acidic conditions to form the oxane ring. Another approach involves the use of epoxide ring-opening reactions followed by cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Oxan-4-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The oxane ring can undergo substitution reactions, particularly at the carbon atoms adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
Oxidation: The major product is 2-(oxan-4-yl)propanoic acid.
Reduction: The major product is 2-(oxan-4-yl)propanol.
Substitution: Various substituted oxane derivatives can be formed depending on the reagents used.
Scientific Research Applications
2-(Oxan-4-yl)propanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(oxan-4-yl)propanal involves its reactivity as an aldehyde and the stability provided by the oxane ring. The aldehyde group can participate in nucleophilic addition reactions, while the oxane ring can undergo ring-opening reactions under certain conditions. These properties make it a versatile intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(Tetrahydro-2H-pyran-4-yl)propanal: Similar structure but with a tetrahydropyran ring instead of an oxane ring.
2-(Oxan-4-yl)butanal: Similar structure but with a butanal group instead of a propanal group.
Uniqueness
2-(Oxan-4-yl)propanal is unique due to the presence of the oxane ring, which imparts specific reactivity and stability characteristics. This makes it distinct from other aldehydes and cyclic ethers, providing unique opportunities for its use in synthesis and applications.
Properties
CAS No. |
1547031-09-3 |
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Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
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